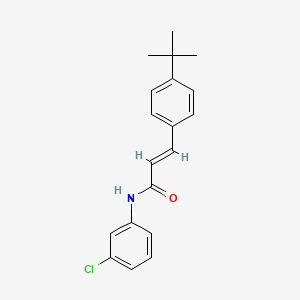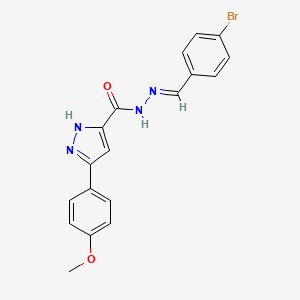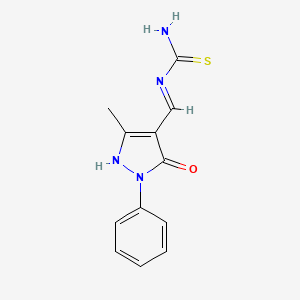![molecular formula C17H12BrFN4 B11991250 5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)
5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold with the desired substituents.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This approach is advantageous due to its simplicity and high efficiency.
Condensation Reactions: These reactions involve the formation of a new bond between two molecules with the elimination of a small molecule, such as water or ammonia. This method is commonly used to construct the imidazo[1,2-a]pyrimidine core.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. This method is often used to introduce the triazolo ring into the imidazo[1,2-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve high yields and purity. This can include the use of advanced techniques such as flow chemistry and automated synthesis to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons and a decrease in oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: This compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with specific biomolecules makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the phenyl rings.
Imidazo[1,2-a]pyrimidines: These compounds have a similar scaffold but may have different functional groups or substituents.
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE lies in its specific combination of bromine and fluorine substituents
Propiedades
Fórmula molecular |
C17H12BrFN4 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12BrFN4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-10,16H,(H,20,21,22) |
Clave InChI |
XRGLDMCXFISMOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)




![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)



![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)

